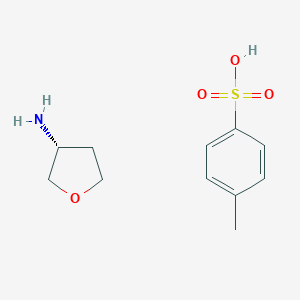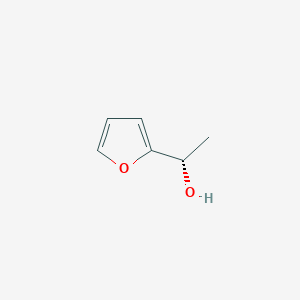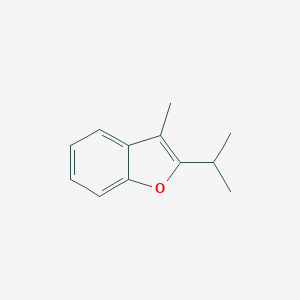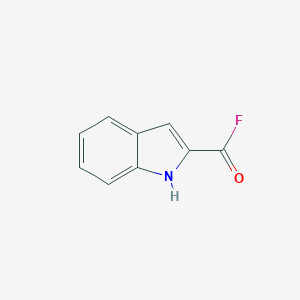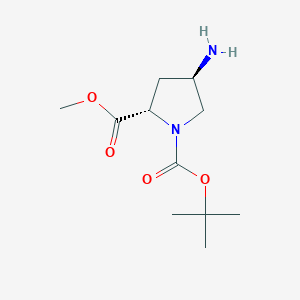
2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether
Vue d'ensemble
Description
2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) that is found as a contaminant in soil . It is an environmental contaminant with low acute toxicity and is used commercially as a flame retardant additive in building materials, textiles, plastics, and electronic equipment .
Synthesis Analysis
The synthesis of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether can be achieved from Diphenyl ether . It can also be prepared from 4-Chlorodiphenyl ether, which is used in the preparation of 4′-chloro-2,2′,3,3′,4,5,5′,6,6′-nonabromodiphenyl ether (Cl-BDE-208), an internal standard used in the analysis of highly brominated diphenyl ethers .Molecular Structure Analysis
The molecular formula of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether is C12HBr9O . The average mass is 880.272 Da and the monoisotopic mass is 871.267700 Da .Chemical Reactions Analysis
Dehalogenation of 4-chlorodiphenyl ether at 375°C over CaO/Ca(OH)2 has been reported . This reaction could potentially be applied to 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether include a density of 2.9±0.1 g/cm3, a boiling point of 543.0±50.0 °C at 760 mmHg, and a flash point of 228.4±28.6 °C . It has a molar refractivity of 121.9±0.3 cm3 and a molar volume of 305.7±3.0 cm3 .Applications De Recherche Scientifique
Environmental Fate Studies
This compound serves as a critical subject for studying the environmental fate of halogenated organic compounds . Researchers use it to understand how these compounds behave in the environment, including their distribution and degradation.
Bioaccumulation Research
“2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether” is also used in bioaccumulation studies . These studies are crucial for understanding how halogenated organic compounds accumulate in organisms and move up the food chain.
Biodegradation Pathways
This compound is used to study potential biodegradation pathways of halogenated organic compounds . Understanding these pathways can help scientists develop methods to remove these compounds from the environment.
Endocrine System Research
Research has shown that “2,2’,3,3’,4,5,5’,6,6’-Nonabromodiphenyl ether” does not exhibit endocrine-modulating activities . This makes it a valuable compound for studying the effects of other halogenated organic compounds on the endocrine system.
Cytochrome P450 Enzyme Activities
This compound does not induce cytochrome P450 enzyme activities in primary cultured rat hepatocytes . Therefore, it can be used as a control in studies investigating the effects of other compounds on these enzymes.
Propriétés
IUPAC Name |
1,2,3,4,5-pentabromo-6-(2,3,5,6-tetrabromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBr9O/c13-2-1-3(14)5(16)11(4(2)15)22-12-9(20)7(18)6(17)8(19)10(12)21/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGZXYIDLFWXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBr9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556652 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
880.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |
CAS RN |
437701-78-5 | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0437701785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,5,5',6,6'-Nonobromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,5,5',6,6'-NONABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA2125E3OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




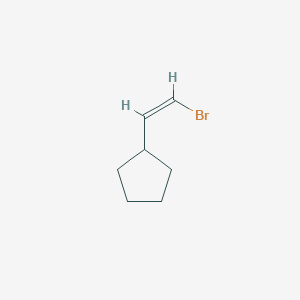
![1,2,3,5,6,7-Hexahydroimidazo[1,5-a]pyridine](/img/structure/B40970.png)
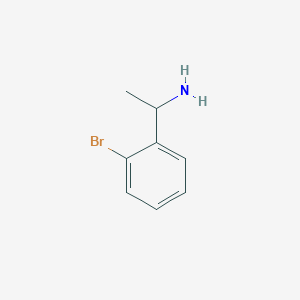

![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B40974.png)
